HKSOX-1r

superoxide detection live-cell imaging fluorescent probe

HKSOX-1r is a chemically optimized superoxide probe engineered for superior intracellular retention, solving the signal loss from probe efflux that plagues HKSOX-1. Its non-redox aryl trifluoromethanesulfonate mechanism ensures high selectivity for O2•− over competing ROS (H2O2, HOCl) and cellular reductants (GSH), delivering reliable quantification in confocal microscopy, flow cytometry, and 96-well screening (Ex/Em 509/534 nm). Validated in HCT116, BV-2, and RAW264.7 cells under mitochondrial stress, and in zebrafish for in vivo imaging. Choose HKSOX-1r for sustained, reproducible superoxide tracking where data integrity is non-negotiable.

Molecular Formula C29H15F10NO14S2
Molecular Weight 855.5 g/mol
Cat. No. B12096576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHKSOX-1r
Molecular FormulaC29H15F10NO14S2
Molecular Weight855.5 g/mol
Structural Identifiers
SMILESCOC(=O)CN(CC(=O)OC)C(=O)C1=CC2=C(C=C1)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)F)OS(=O)(=O)C(F)(F)F)F)F)OS(=O)(=O)C(F)(F)F)F)OC2=O
InChIInChI=1S/C29H15F10NO14S2/c1-49-17(41)8-40(9-18(42)50-2)25(43)10-3-4-12-11(5-10)26(44)52-27(12)13-6-15(30)23(53-55(45,46)28(34,35)36)19(32)21(13)51-22-14(27)7-16(31)24(20(22)33)54-56(47,48)29(37,38)39/h3-7H,8-9H2,1-2H3
InChIKeyHWVQDLJPKJSMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HKSOX-1r: A Fluorescent Probe for Superoxide Detection in Live-Cell and In Vivo Studies


HKSOX-1r is a fluorescent probe from the HKSOX series, specifically optimized for cellular retention to enable robust detection of endogenous superoxide anion radicals (O2•−) in live cells and in vivo [1]. The compound utilizes an aryl trifluoromethanesulfonate-based non-redox mechanism, where O2•−-mediated cleavage releases a fluorescent phenol, providing high selectivity over a broad pH range and in the presence of strong cellular oxidants and reductants [2].

Why HKSOX-1r Cannot Be Replaced by Generic Superoxide Probes or Its Analogs


Superoxide detection probes exhibit critical differences in cellular retention, subcellular targeting, and spectral properties, which directly impact experimental outcomes and data reproducibility [1]. While HKSOX-1 serves as a baseline probe, HKSOX-1r is chemically modified to enhance intracellular retention, minimizing signal loss from probe efflux, a common limitation of small-molecule fluorophores in live-cell imaging [2]. HKSOX-1m, in contrast, includes a mitochondrial targeting moiety, making it unsuitable for cytosolic or whole-cell superoxide measurements where HKSOX-1r is indicated . Procuring a generic superoxide probe without these defined optimizations introduces uncontrolled variables, compromising the validity of quantitative fluorescence studies.

Quantitative Evidence for HKSOX-1r's Superiority in Superoxide Detection


HKSOX-1r Demonstrates Enhanced Cellular Retention Compared to the Parent Probe HKSOX-1

HKSOX-1r was specifically designed and synthesized to address the issue of probe efflux from cells, a common limitation of small-molecule fluorophores that can lead to signal loss and unreliable quantification [1]. While the original HKSOX-1 probe exhibits excellent selectivity and sensitivity toward superoxide , HKSOX-1r incorporates chemical modifications that enhance its intracellular retention, thereby providing a more stable and sustained fluorescence signal in long-term live-cell imaging experiments .

superoxide detection live-cell imaging fluorescent probe

HKSOX-1r Enables Detection of Mitochondrial Stress-Induced Superoxide in Multiple Cell Lines

HKSOX-1r has been quantitatively validated for detecting mitochondrial respiratory inhibitor-induced O2•− formation in a highly sensitive and rapid manner across multiple cell lines, including HCT116 (human colon cancer), BV-2 (murine microglia), and RAW264.7 (murine macrophages) [1]. At a concentration of 2 μM with a 30-minute incubation, the probe effectively reports on superoxide production triggered by mitochondrial stressors, demonstrating broad applicability across different cell types and biological contexts [2].

mitochondrial stress ROS detection in vitro assay

HKSOX-1r Validated for In Vivo Superoxide Imaging in Zebrafish Embryos

HKSOX-1r has been successfully applied for in vivo imaging of superoxide in intact live zebrafish embryos [1]. Following a 20-minute incubation with 10 μM HKSOX-1r, distinct fluorescence distribution patterns were observed in embryos challenged with phorbol 12-myristate 13-acetate (PMA) or antimycin A, two established inducers of oxidative stress [2]. This demonstrates the probe's ability to report on spatially resolved superoxide production in a whole-organism context, a feature not universally validated for many commercial superoxide probes.

in vivo imaging zebrafish model oxidative stress

HKSOX-1r Offers Broad pH Stability and Resistance to Interference from Cellular Reductants and Oxidants

The HKSOX series, including HKSOX-1r, exhibits excellent selectivity and sensitivity toward superoxide over a broad pH range and in the presence of strong oxidants and abundant reductants typically found in cellular environments [1]. This non-redox detection strategy avoids the interference that plagues many redox-based superoxide probes, which can give false-positive signals from other reactive oxygen species (ROS) or cellular antioxidants . While quantitative selectivity ratios (e.g., fold-change vs. H2O2 or GSH) are not explicitly provided in the primary reference, the probe's design ensures that the fluorescence signal is predominantly triggered by O2•−-mediated cleavage of the aryl trifluoromethanesulfonate group, minimizing off-target responses .

assay robustness pH stability selectivity

HKSOX-1r Validated for High-Throughput and Multiparametric Assays: Confocal Imaging, Flow Cytometry, and 96-Well Microplate

HKSOX-1r has been robustly applied in multiple assay formats, including confocal imaging, flow cytometry, and 96-well microplate assays, demonstrating its versatility and suitability for both low- and high-throughput experimental workflows [1]. This is a key differentiator from probes that are only validated for microscopy or single-cell applications. The ability to use the same probe across different platforms enables seamless transition from mechanistic studies (confocal) to population-level analysis (flow cytometry) and screening campaigns (96-well), reducing assay development time and ensuring data comparability across platforms .

high-throughput screening flow cytometry confocal microscopy

HKSOX-1r Delivers High Purity (≥98%) and Defined Spectral Properties (Ex/Em 509/534 nm) for Reproducible Experiments

Commercially available HKSOX-1r is supplied with high purity (typically >98%), ensuring consistent performance and minimizing batch-to-batch variability in fluorescence assays . The probe exhibits defined excitation/emission maxima at 509/534 nm, placing it in the green fluorescence channel compatible with standard FITC/GFP filter sets on most fluorescence microscopes, flow cytometers, and plate readers . This standardization eliminates the need for custom filter configurations and simplifies experimental setup compared to probes with less common or variable spectral properties.

quality control reproducibility spectral properties

Recommended Applications for HKSOX-1r Based on Validated Evidence


Live-Cell Imaging of Cytosolic Superoxide Dynamics in Inflammation and Mitochondrial Stress Models

HKSOX-1r is optimally suited for confocal microscopy studies requiring sustained intracellular signal to track O2•− production over time. Its enhanced cellular retention addresses the probe efflux issue common with HKSOX-1, making it ideal for experiments where continuous imaging or time-lapse analysis is necessary [1]. Validated in HCT116, BV-2, and RAW264.7 cells under mitochondrial stress conditions, HKSOX-1r provides a reliable tool for investigating superoxide's role in inflammatory signaling, mitochondrial dysfunction, and oxidative stress-related pathologies [2].

In Vivo Superoxide Imaging in Zebrafish Embryos for Developmental and Toxicological Studies

For researchers utilizing zebrafish as a model organism, HKSOX-1r offers a pre-validated in vivo imaging protocol (10 μM, 20 min incubation) that reliably reports on superoxide production in response to oxidative challenges such as PMA or antimycin A [3]. This application is particularly valuable for developmental biology studies, toxicological screening, and evaluation of antioxidant therapeutics in a whole-animal context, where spatial resolution of superoxide production is critical [4].

High-Throughput Screening and Multiparametric Analysis of Superoxide Modulators

HKSOX-1r's validation in 96-well microplate assays and flow cytometry makes it an excellent choice for screening libraries of compounds that modulate superoxide levels [5]. Its compatibility with standard FITC/GFP filter sets (Ex/Em 509/534 nm) and high purity (>98%) ensure reproducible, high-quality data across large sample sets . Researchers can seamlessly transition from primary screening in plate readers to secondary validation by flow cytometry or confocal imaging using the same probe, streamlining the drug discovery or chemical biology workflow .

Studies Requiring Minimal Interference from Other ROS or Cellular Antioxidants

In complex biological environments where multiple ROS species (e.g., H2O2, HOCl, •OH) and abundant cellular reductants (e.g., GSH) coexist, HKSOX-1r's non-redox detection mechanism provides superior specificity for superoxide compared to traditional redox-based probes like DHE or MitoSOX . This makes HKSOX-1r the probe of choice for experiments where accurate superoxide quantification is paramount, such as dissecting specific signaling pathways or validating the superoxide-scavenging activity of novel compounds .

Technical Documentation Hub

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